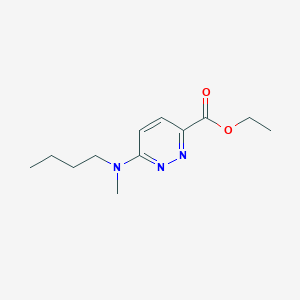

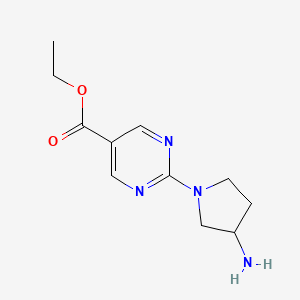

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate

Overview

Description

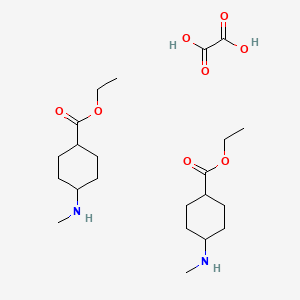

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate is a chemical compound with the molecular formula C12H19N3O2. It is related to the class of compounds known as pyridazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of similar compounds, such as methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux. The resulting compounds are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic techniques . The IR spectrum shows a peak at 1706 cm-1, which corresponds to the C=O bond . The 1H NMR spectrum and 13C NMR spectrum provide further information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridazine derivatives are known to participate in various chemical reactions. For instance, they can undergo Lewis acid-mediated inverse electron demand Diels-Alder reactions with silyl enol ethers to form functionalized pyridazines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR and NMR spectra. The IR spectrum shows a peak at 1706 cm-1, indicating the presence of a carbonyl group. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Synthesis of Tetrahydropyridines :

- Zhu, Lan, and Kwon (2003) demonstrated that Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This reaction forms ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity, important for the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrazolo and Pyridine Derivatives :

- Harb et al. (1989) conducted a study on Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which can be converted into various derivatives such as 1,6-diazanaphthalene and isoxazolo[3,4-b]pyridine. These derivatives are significant for the development of novel pyrazolo and pyridine compounds (Harb, Hesien, Metwally, & Elnagdi, 1989).

Development of Antimicrobial Agents :

- Farag, Kheder, and Mabkhot (2008) explored the use of Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in synthesizing new pyrimidine derivatives, highlighting its potential in creating effective antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Herbicidal Activities :

- Xu et al. (2008) demonstrated the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starting from a compound similar to this compound. These derivatives showed significant herbicidal activities, highlighting their potential use in agriculture (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).

Corrosion Inhibition :

- Ghazoui et al. (2017) studied the effect of a compound similar to this compound, named ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, on the inhibition of mild steel corrosion in hydrochloric acid. This research is crucial for understanding the potential application of these compounds in corrosion inhibition (Ghazoui, Benchat, El-hajjaji, Taleb, Rais, Saddik, Elaatiaoui, & Hammouti, 2017).

Future Directions

The future directions for the study of Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the biological activity of related compounds, there may be potential for the development of new therapeutic agents .

Mechanism of Action

Target of Action

Many chemical compounds, including various derivatives of pyridazine and indole, interact with specific proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .

Mode of Action

The compound may bind to its target, altering the target’s normal function. This can result in an increase or decrease in the activity of the target, depending on the nature of the interaction .

Biochemical Pathways

The interaction between the compound and its target can affect various biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of certain substances in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as how well it is absorbed in the gut, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted can all affect the compound’s effectiveness .

Result of Action

The ultimate effect of the compound will depend on the roles of the targets and pathways it affects. For example, if the compound inhibits a key enzyme in a disease-related pathway, it could potentially alleviate symptoms of the disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s structure and, consequently, its ability to interact with its targets .

Properties

IUPAC Name |

ethyl 6-[butyl(methyl)amino]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-4-6-9-15(3)11-8-7-10(13-14-11)12(16)17-5-2/h7-8H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMGAEKVTFLDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NN=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)

![[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1492495.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)

![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)